N-(4-methoxyphenyl)-N-(1-phenethylpiperidin-4-yl)furan-2-carboxamide,monohydrochloride
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Overview
Description
N-(4-methoxyphenyl)-N-(1-phenethylpiperidin-4-yl)furan-2-carboxamide, monohydrochloride is a synthetic compound that belongs to the class of furan carboxamides This compound is characterized by its complex structure, which includes a furan ring, a piperidine ring, and a phenyl group with a methoxy substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxyphenyl)-N-(1-phenethylpiperidin-4-yl)furan-2-carboxamide, monohydrochloride typically involves multiple steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Piperidine Ring: The piperidine ring is introduced through nucleophilic substitution reactions, often involving the use of piperidine derivatives.
Introduction of the Phenyl Group: The phenyl group with a methoxy substituent is attached via electrophilic aromatic substitution reactions.
Final Assembly: The final compound is assembled through amide bond formation, typically using coupling reagents such as EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This often includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group or the furan ring.
Reduction: Reduction reactions may target the carbonyl group in the amide bond.
Substitution: Substitution reactions can occur at the phenyl ring or the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic or nucleophilic reagents, depending on the specific substitution reaction.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic effects, including analgesic or anti-inflammatory properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The furan ring and piperidine ring play crucial roles in binding to these targets, while the phenyl group with a methoxy substituent may enhance the compound’s affinity and specificity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-(4-methoxyphenyl)-N-(1-phenethylpiperidin-4-yl)furan-2-carboxamide
- N-(4-methoxyphenyl)-N-(1-phenethylpiperidin-4-yl)thiophene-2-carboxamide
- N-(4-methoxyphenyl)-N-(1-phenethylpiperidin-4-yl)pyrrole-2-carboxamide
Uniqueness
N-(4-methoxyphenyl)-N-(1-phenethylpiperidin-4-yl)furan-2-carboxamide, monohydrochloride is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. Its methoxy substituent and furan ring may provide advantages in terms of stability and reactivity compared to similar compounds.
Properties
CAS No. |
2748591-41-3 |
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Molecular Formula |
C25H29ClN2O3 |
Molecular Weight |
441.0 g/mol |
IUPAC Name |
N-(4-methoxyphenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]furan-2-carboxamide;hydrochloride |
InChI |
InChI=1S/C25H28N2O3.ClH/c1-29-23-11-9-21(10-12-23)27(25(28)24-8-5-19-30-24)22-14-17-26(18-15-22)16-13-20-6-3-2-4-7-20;/h2-12,19,22H,13-18H2,1H3;1H |
InChI Key |
NUGKGYUTVUZALC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N(C2CCN(CC2)CCC3=CC=CC=C3)C(=O)C4=CC=CO4.Cl |
Origin of Product |
United States |
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